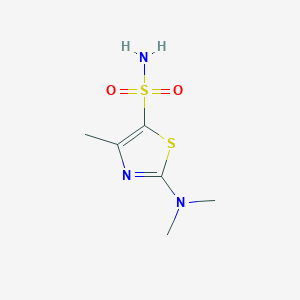

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHKASWXMYLFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with dimethylamine and a sulfonating agent. One common method includes the following steps:

Starting Materials: 2-amino-4-methylthiazole, dimethylamine, and a sulfonating agent such as chlorosulfonic acid.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 0°C and 50°C to control the reaction rate and prevent decomposition.

Procedure: The 2-amino-4-methylthiazole is first reacted with dimethylamine to form the dimethylamino derivative. This intermediate is then treated with the sulfonating agent to introduce the sulfonamide group, yielding the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities and ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Substitution: Amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound can be effective against various strains of bacteria, including resistant strains.

Anticancer Potential

Thiazole compounds have been recognized for their anticancer properties. The specific structure of 2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide allows it to act on multiple cancer pathways. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting carbonic anhydrase, which plays a role in various physiological processes and is a target for certain therapeutic interventions.

Case Studies

Several case studies highlight the efficacy and application of this compound:

-

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, demonstrating its potential as a new antimicrobial agent. -

Case Study 2: Anticancer Activity

In research conducted at a prominent university's oncology department, the compound was tested against several cancer cell lines, including breast and lung cancer. The results showed a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through further biochemical assays.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against resistant strains |

| Anticancer Potential | Induction of apoptosis in cancer cells | Dose-dependent reduction in cell viability |

| Enzyme Inhibition | Targeting carbonic anhydrase | Significant inhibition observed |

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide exerts its effects involves:

Molecular Targets: The compound targets enzymes and proteins, forming stable complexes that inhibit their activity.

Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes in microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazole Sulfonamide Derivatives

Key Observations :

Table 2: Cytotoxic and Inhibitory Activities of Related Compounds

Insights :

- The dimethylamino group in the target compound may enhance inhibitory potency compared to methylamino analogs like 12d, which exhibit activity against CDK9 .

- Cytotoxicity trends in suggest that bulkier substituents (e.g., dimethylamino) could reduce efficacy, but this requires experimental validation for the target compound.

Biological Activity

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This compound's structure features a thiazole ring, which is known for its role in various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Thiazole derivatives, including sulfonamides, have been shown to inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase (DHPS), which is essential for folate synthesis in bacteria. For instance, a derivative containing the thiazole moiety demonstrated significant antibacterial activity with an IC50 value of 3.9 μg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Antitumor Activity

The antitumor properties of thiazole derivatives have been extensively studied. In vitro assays have indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example, a related thiazole-sulfanilamide derivative showed an IC50 value of 18.53 µg/mL against MCF-7 breast cancer cells, comparable to standard chemotherapeutic agents like cisplatin . The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival.

3. Anti-inflammatory Effects

Thiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are heavily influenced by their structural characteristics. For instance, the presence of specific substituents on the thiazole ring can enhance or diminish activity against various biological targets. A comparative analysis has shown that modifications at certain positions on the thiazole ring can lead to improved binding affinities for target proteins involved in disease processes .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a new series of sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as alternatives to traditional antibiotics .

- Cytotoxicity in Cancer : Another investigation into thiazole-sulfanilamide derivatives revealed significant cytotoxic effects on various cancer cell lines, suggesting their potential utility in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of precursors such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to yield the sulfonyl chloride intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–80°C), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of Lawesson’s reagent). Yields typically range from 45% to 65% depending on purification methods .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Lawesson’s reagent, DMF, 70°C | 60–70 |

| Oxidative Chlorination | Cl₂, H₂O, 0–5°C | 50–55 |

| Sulfonamide Formation | Dimethylamine, THF, RT | 70–80 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and thiazole ring protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 260.08).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths (e.g., S–N: ~1.65 Å) and dihedral angles .

Q. What solubility and stability challenges arise during experimental handling?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under UV light (t₁/₂: 48 hours) and acidic conditions (pH <3). Storage recommendations include amber vials at −20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial effects)?

Contradictions often stem from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Orthogonal Assays : Validate activity using both MTT (cell viability) and apoptosis markers (e.g., caspase-3 activation).

- Structural Analog Comparison : Test derivatives lacking the dimethylamino group to isolate functional group contributions .

- Dose-Response Analysis : Establish EC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). The sulfonamide group often binds zinc ions in catalytic sites.

- QSAR Modeling : Train models on datasets with >50 analogs, focusing on descriptors like logP (lipophilicity) and topological polar surface area (TPSA) .

Q. How can synthetic yields be improved while minimizing byproducts like sulfonic acid derivatives?

Key strategies:

- Protecting Groups : Temporarily mask the sulfonamide group during cyclization (e.g., tert-butyloxycarbonyl (Boc)).

- Catalytic Optimization : Use Pd/C or Raney nickel to reduce disulfide byproducts.

- Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients for purification .

Q. What methodologies are recommended for studying metabolic stability and toxicity in preclinical models?

- In Vitro Hepatocyte Assays : Incubate with primary rat hepatocytes (37°C, 5% CO₂) to measure CYP450-mediated metabolism.

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.

- In Vivo PK/PD : Administer 10 mg/kg (IV/oral) in rodents, with plasma sampling over 24 hours .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational bond angle predictions?

Discrepancies >5° in bond angles (e.g., C–S–C in the thiazole ring) may arise from crystal packing forces. Use ab initio methods (e.g., DFT at B3LYP/6-31G* level) to compare gas-phase vs. solid-state geometries. SHELX refinement with TWIN/BASF commands can correct for twinning artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.